molecular formula C24H27N7O2 B5541207 2-methyl-4-{4-[3-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine

2-methyl-4-{4-[3-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine

Cat. No.: B5541207
M. Wt: 445.5 g/mol
InChI Key: PCIONOCTNNDWOT-UHFFFAOYSA-N
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Description

2-methyl-4-{4-[3-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine is a useful research compound. Its molecular formula is C24H27N7O2 and its molecular weight is 445.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 445.22262313 g/mol and the complexity rating of the compound is 632. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Chemistry and Drug Design

Heterocyclic compounds, such as pyrimidines, have significant importance in medicinal chemistry. For instance, the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural compounds like visnaginone and khellinone has shown potential as anti-inflammatory and analgesic agents. These compounds, due to their selective inhibition on COX-2 and their analgesic and anti-inflammatory activities, highlight the role of pyrimidine derivatives in drug design (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Anticancer Research

Research on pyrimidin-2,4-diones has indicated that the presence of piperidine/pyrrolidine at the C-6 chain, benzoyl group at C-5, and benzyl groups at the pyrimidine ring increases anti-cancer activities. Such studies guide the development of new anticancer drugs by elucidating structure-activity relationships (Singh & Paul, 2006).

Molecular Self-Assembly

The self-assembly and hydrogen bonding capabilities of pyrimidine derivatives have been demonstrated, which is crucial for materials science and nanochemistry. For example, the synthesis of 2-aminopyrimidinones and their self-assembly properties through hydrogen bonding showcase potential applications in creating supramolecular structures (Bararjanian, Balalaie, Rominger, & Barouti, 2010).

Anti-Inflammatory Agents

The development of heterocyclic systems fused to a thiophene moiety using citrazinic acid as synthon for anti-inflammatory purposes further emphasizes the importance of pyrimidine derivatives in synthesizing new pharmaceutical agents. These compounds have shown good anti-inflammatory activity, comparable to known drugs (Amr, Sabry, & Abdulla, 2007).

Dual Inhibitor Antitumor Agents

The design and synthesis of compounds as potent dual inhibitors of thymidylate synthase and dihydrofolate reductase for antitumor purposes illustrate the application of pyrimidine derivatives in targeting multiple pathways in cancer treatment (Gangjee et al., 2000).

Mechanism of Action

The mechanism of action of pyrimidines is often attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Future Directions

Future research on pyrimidines is likely to focus on developing new pyrimidines as anti-inflammatory agents . Detailed structure-activity relationship (SAR) analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Properties

IUPAC Name

[4-(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]-(3-pyrimidin-2-yloxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N7O2/c1-18-27-21(29-10-2-3-11-29)17-22(28-18)30-12-14-31(15-13-30)23(32)19-6-4-7-20(16-19)33-24-25-8-5-9-26-24/h4-9,16-17H,2-3,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCIONOCTNNDWOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)OC4=NC=CC=N4)N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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